3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

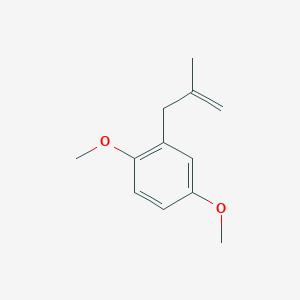

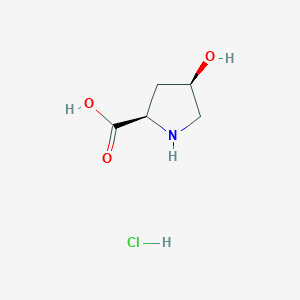

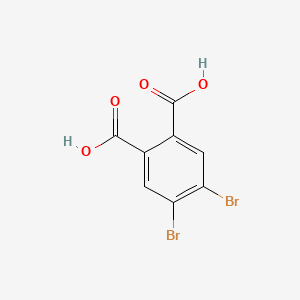

The compound “3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene” is a derivative of propene with a dimethoxyphenyl group attached to the third carbon. The presence of the dimethoxyphenyl group suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dimethoxyphenyl group could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the dimethoxyphenyl group could potentially make this compound reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl group could potentially affect its solubility, melting point, and other physical properties .Wissenschaftliche Forschungsanwendungen

Application in Organic Electronics

Field

Organic Chemistry, Material Science

Application

The Cadogan reaction of 2-aryl-3-nitropyridines leads to δ-carbolines, which are used in organic electronics .

Method

The starting material for the Cadogan reaction, 2-(2′,5′-dimethoxyphenyl)-3-nitropyridine 3, was prepared in a microwave-assisted Suzuki–Miyaura coupling of 2-chloro-3-nitropyridine with a 2,5-dimethoxyphenyl boronic acid in 91% yield .

Results

The reduction with tris (trimethylsilyl) phosphite was performed under microwave irradiation. A heterogeneous mixture was obtained, containing mainly the anticipated δ-carboline 2, accompanied by the aminopyridine 4 as a simple reduction product and the ring-contracted dimethoxyphenylpyrrole carbonitrile 1 .

Synthesis of E and Z Isomers

Field

Organic Chemistry

Application

Separation of E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid from a 1:1 mixture has been carried out .

Method

The method involves selective acidification of their sodium salts .

Results

The structures of the individual isomers have been determined by X-ray single crystal diffraction .

Application in Plant Metabolism

Field

Plant Biology, Biochemistry

Application

3-(2,5-dimethoxyphenyl)propanoic acid is a plant metabolite .

Method

This compound is produced during a metabolic reaction in plants .

Results

As a plant metabolite, it plays a role in the various chemical reactions and pathways involving plant metabolites .

Synthesis of Pyrrole Derivatives

Application

The Cadogan reaction of 2-aryl-3-nitropyridines leads to δ-carbolines. The title compound is a side product in this reaction, generated via a ring opening of a nitrene and cyclization .

Results

A heterogeneous mixture was obtained, containing mainly the anticipated δ-carboline 2, accompanied by the aminopyridine 4 as a simple reduction product and the ring-contracted dimethoxyphenylpyrrole carbonitrile 1 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,4-dimethoxy-2-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)7-10-8-11(13-3)5-6-12(10)14-4/h5-6,8H,1,7H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDWDPQVQYEJCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511922 |

Source

|

| Record name | 1,4-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene | |

CAS RN |

35205-21-1 |

Source

|

| Record name | 1,4-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)

![5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315265.png)

![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)

![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)